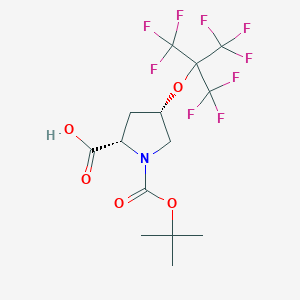
N-alpha-t-Butyloxycarbonyl-O-(nonafluoro-t-butyl)-cis-L-hydroxyproline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-alpha-t-Butyloxycarbonyl-O-(nonafluoro-t-butyl)-cis-L-hydroxyproline is a synthetic derivative of the naturally occurring amino acid proline. This compound is characterized by the presence of a t-butyloxycarbonyl (Boc) protecting group at the alpha-amino position and a nonafluoro-t-butyl group at the hydroxy position. The incorporation of these groups imparts unique chemical properties to the molecule, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-alpha-t-Butyloxycarbonyl-O-(nonafluoro-t-butyl)-cis-L-hydroxyproline typically involves multiple steps:
Protection of the Amino Group: The alpha-amino group of cis-L-hydroxyproline is protected using a t-butyloxycarbonyl (Boc) group. This is usually achieved by reacting cis-L-hydroxyproline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Introduction of the Nonafluoro-t-butyl Group: The hydroxy group is then reacted with a nonafluoro-t-butyl halide (e.g., nonafluoro-t-butyl iodide) under basic conditions to introduce the nonafluoro-t-butyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using automated systems and continuous flow reactors to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-alpha-t-Butyloxycarbonyl-O-(nonafluoro-t-butyl)-cis-L-hydroxyproline can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The nonafluoro-t-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nonafluoro-t-butyl halides, nucleophiles.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Regeneration of the hydroxy group.
Substitution: Introduction of various functional groups in place of the nonafluoro-t-butyl group.
Scientific Research Applications
N-alpha-t-Butyloxycarbonyl-O-(nonafluoro-t-butyl)-cis-L-hydroxyproline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of protein structure and function due to its ability to mimic natural amino acids.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-alpha-t-Butyloxycarbonyl-O-(nonafluoro-t-butyl)-cis-L-hydroxyproline depends on its specific application. In biological systems, it can interact with enzymes and receptors, modulating their activity. The nonafluoro-t-butyl group can enhance the compound’s stability and bioavailability, while the Boc group protects the amino group during chemical reactions.
Comparison with Similar Compounds
Similar Compounds
N-alpha-t-Butyloxycarbonyl-L-proline: Lacks the nonafluoro-t-butyl group, making it less hydrophobic and less stable.
N-alpha-t-Butyloxycarbonyl-O-(trifluoromethyl)-L-hydroxyproline: Contains a trifluoromethyl group instead of a nonafluoro-t-butyl group, resulting in different chemical properties.
Uniqueness
N-alpha-t-Butyloxycarbonyl-O-(nonafluoro-t-butyl)-cis-L-hydroxyproline is unique due to the presence of the nonafluoro-t-butyl group, which imparts enhanced stability, hydrophobicity, and bioavailability compared to similar compounds. This makes it particularly valuable in applications requiring these properties.
Properties
Molecular Formula |
C14H16F9NO5 |
|---|---|
Molecular Weight |
449.27 g/mol |
IUPAC Name |
(2S,4S)-4-[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C14H16F9NO5/c1-10(2,3)29-9(27)24-5-6(4-7(24)8(25)26)28-11(12(15,16)17,13(18,19)20)14(21,22)23/h6-7H,4-5H2,1-3H3,(H,25,26)/t6-,7-/m0/s1 |
InChI Key |
KYGSISBKGQZEFR-BQBZGAKWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC(C(F)(F)F)(C(F)(F)F)C(F)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC(C(F)(F)F)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


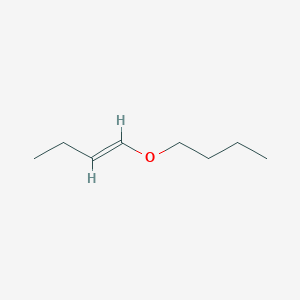
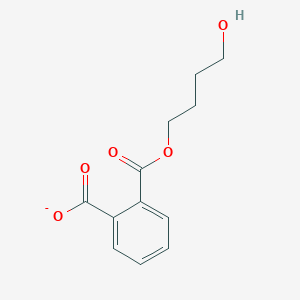
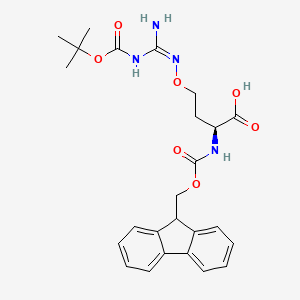
![1H-Pyrrolo[2,3-b]pyridine-2,6-dione, 4-fluoro-3,7-dihydro-](/img/structure/B12332657.png)
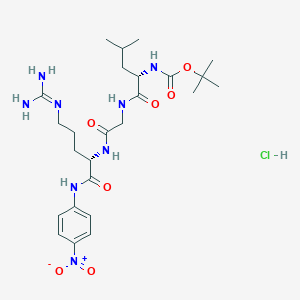
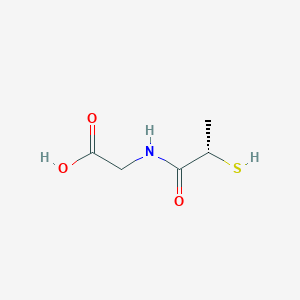
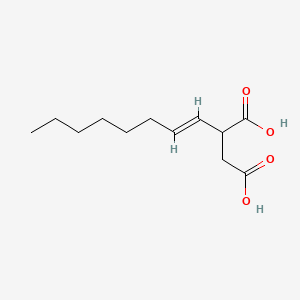
![5-bromo-3-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12332679.png)
![1-Undecanaminium, N,N-dimethyl-N-[3-(triethoxysilyl)propyl]-, bromide](/img/structure/B12332690.png)
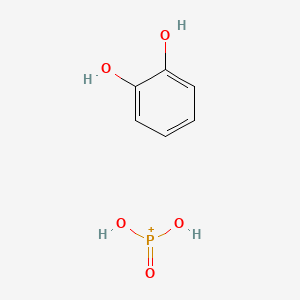
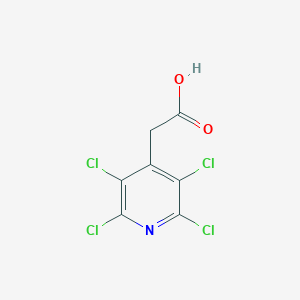
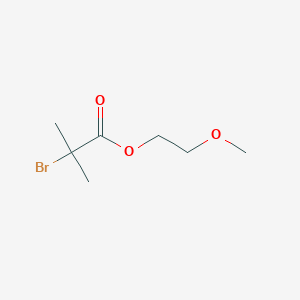
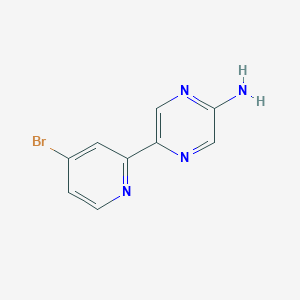
![2-Azabicyclo[4.1.0]heptan-6-ylmethanol;hydrochloride](/img/structure/B12332706.png)
